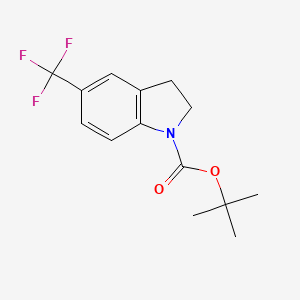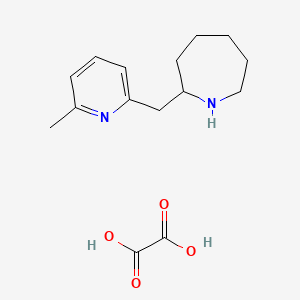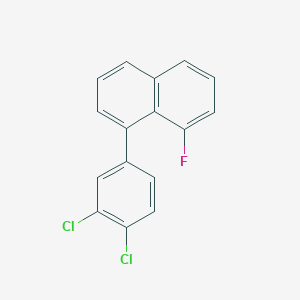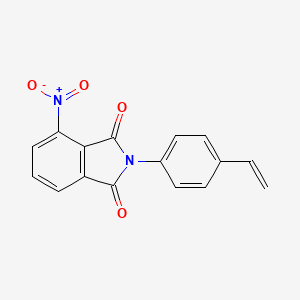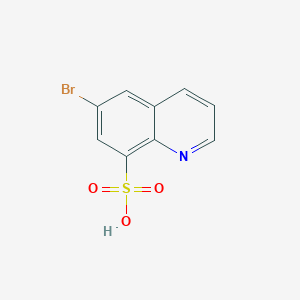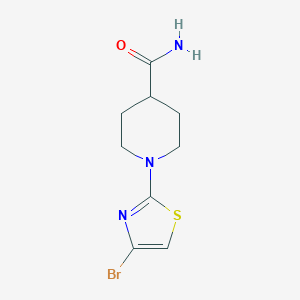![molecular formula C16H22ClNO2 B15063094 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane CAS No. 63377-23-1](/img/structure/B15063094.png)
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework. Spiro compounds are known for their distinctive three-dimensional structures, which often result in unique chemical and biological properties. This particular compound features a chlorophenyl group, an ethyl group, and a spirocyclic system containing both oxygen and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic core through a series of reactions. One common method involves the reaction of a suitable diol with a cyclic ketone to form the spirocyclic structure. The chlorophenyl and ethyl groups are then introduced through subsequent reactions, such as halogenation and alkylation .
Industrial Production Methods
Industrial production of spiro compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure is believed to play a key role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A similar spiro compound with a different substitution pattern, used in various chemical and biological studies.
3,9-Diazaspiro[5.5]undecane: Another spiro compound with nitrogen atoms in the spirocyclic core, known for its unique chemical properties.
Uniqueness
2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane stands out due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of oxygen and nitrogen atoms in the spirocyclic core also contributes to its unique properties compared to other spiro compounds .
Propiedades
Número CAS |
63377-23-1 |
|---|---|
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
295.80 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H22ClNO2/c1-2-13-11-19-15(12-4-3-5-14(17)10-12)20-16(13)6-8-18-9-7-16/h3-5,10,13,15,18H,2,6-9,11H2,1H3 |
Clave InChI |
VHGOHMONDGCUFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1COC(OC12CCNCC2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
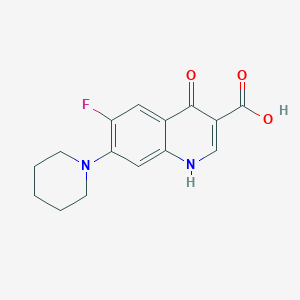
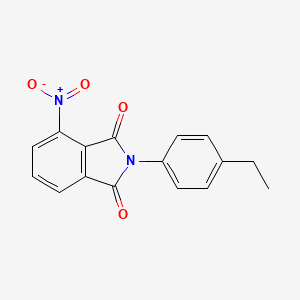
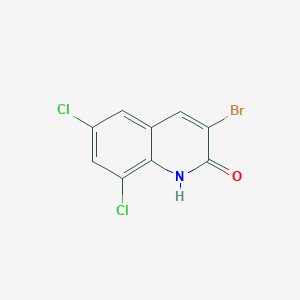
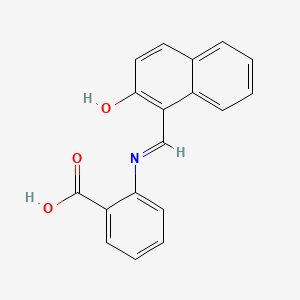
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
